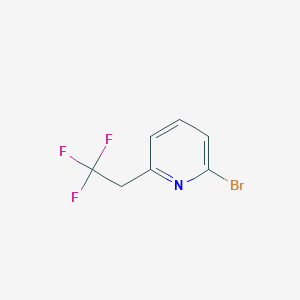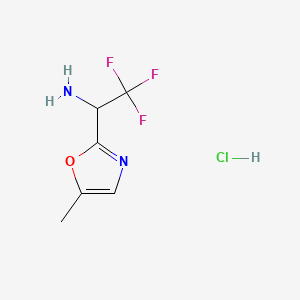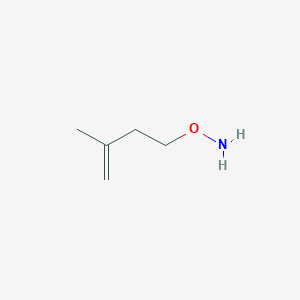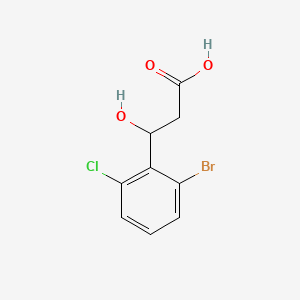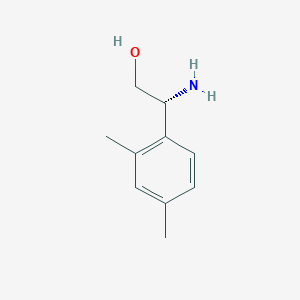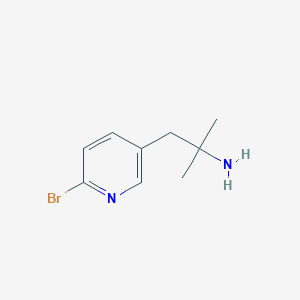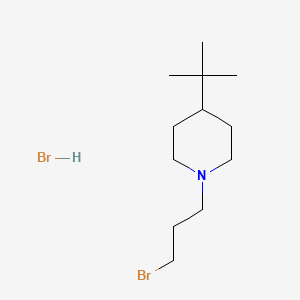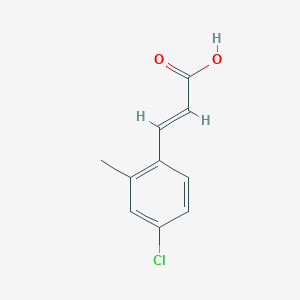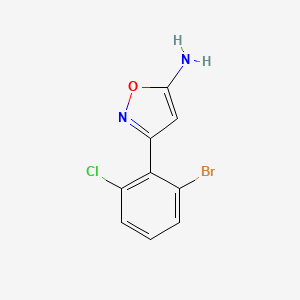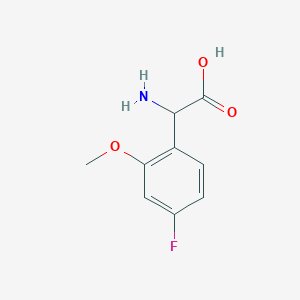
2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is an organic compound characterized by the presence of an amino group, a fluoro-substituted aromatic ring, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 4-fluoro-2-methoxybenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with glycine in the presence of a suitable catalyst, such as sodium cyanoborohydride, to form an imine intermediate.
Reduction: The imine intermediate is then reduced to the corresponding amine using a reducing agent like sodium borohydride.
Hydrolysis: The final step involves hydrolysis of the amine to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro derivative.
Reduction: The aromatic ring can be reduced under hydrogenation conditions.
Substitution: The fluoro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA).
Major Products
Oxidation: Nitro-2-(4-fluoro-2-methoxyphenyl)acetic acid.
Reduction: 2-Amino-2-(4-fluoro-2-methoxycyclohexyl)acetic acid.
Substitution: 2-Amino-2-(4-amino-2-methoxyphenyl)acetic acid.
Applications De Recherche Scientifique
Chemistry
In chemistry, 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its structural features make it a candidate for investigating enzyme-substrate interactions and receptor binding studies.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific pathways.
Industry
In the industrial sector, this compound can be used in the synthesis of specialty chemicals and materials. Its derivatives may find applications in the production of polymers and advanced materials.
Mécanisme D'action
The mechanism by which 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors. The amino group can form hydrogen bonds, while the fluoro and methoxy groups can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-2-(4-chloro-2-methoxyphenyl)acetic acid
- 2-Amino-2-(4-bromo-2-methoxyphenyl)acetic acid
- 2-Amino-2-(4-methyl-2-methoxyphenyl)acetic acid
Comparison
Compared to its analogs, 2-Amino-2-(4-fluoro-2-methoxyphenyl)acetic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it a valuable scaffold in drug design.
Propriétés
Formule moléculaire |
C9H10FNO3 |
|---|---|
Poids moléculaire |
199.18 g/mol |
Nom IUPAC |
2-amino-2-(4-fluoro-2-methoxyphenyl)acetic acid |
InChI |
InChI=1S/C9H10FNO3/c1-14-7-4-5(10)2-3-6(7)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13) |
Clé InChI |
VRHRVGRXJLJIIR-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)F)C(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-Chloro-5-(trifluoromethyl)pyridin-3-YL]propan-1-amine](/img/structure/B13544754.png)
![(2S)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetic acid hydrochloride](/img/structure/B13544756.png)
